rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride
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Overview
Description
Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated cyclopentane ring and an aminomethyl group. The presence of fluorine in the molecule often imparts unique properties, such as increased metabolic stability and altered biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a cyclization reaction of a suitable linear precursor.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentane ring can interact with enzymes or receptors, altering their activity. The aminomethyl group may also play a role in binding to biological targets, influencing the compound’s overall effect. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl(1R,3S)-3-(aminomethyl)-3-chlorocyclopentane-1-carboxylatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl(1R,3S)-3-(aminomethyl)-3-bromocyclopentane-1-carboxylatehydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRVCDIDAEXIA-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@](C1)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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